1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-
Description
The compound 1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-, is a pyrazole-based carboxamide derivative characterized by its unique substitution pattern. The pyrazole core is substituted at position 1 with an ethyl group, at position 3 with a methyl group, and the carboxamide moiety is linked to a 5-methoxy-2-benzothiazolyl group and a benzyl (phenylmethyl) group.
Properties
IUPAC Name |
N-benzyl-2-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-4-26-19(12-15(2)24-26)21(27)25(14-16-8-6-5-7-9-16)22-23-18-13-17(28-3)10-11-20(18)29-22/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBOUTIMVXXMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121784 | |
| Record name | 1-Ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170433-84-7 | |
| Record name | 1-Ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170433-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- typically involves multi-step organic reactions. The general synthetic route may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the carboxamide group.
- Substitution reactions to introduce the ethyl, methoxybenzothiazolyl, methyl, and phenylmethyl groups.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
- Use of catalysts to accelerate the reaction.
- Control of temperature and pressure to favor the desired reaction pathway.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one substituent with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxamide, 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)- involves its interaction with molecular targets and pathways. This may include:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Tolfenpyrad and the pesticide in feature chloro/bromo substituents, which are common in agrochemicals for enhancing stability and bioactivity .
- Aromatic Extensions: The target compound’s 5-methoxy-2-benzothiazolyl group and Berotralstat’s fluorophenyl-cyanophenyl system highlight the role of extended aromatic systems in drug-receptor interactions .
Pharmacological and Agrochemical Activities
- Tolfenpyrad: Acts as an insecticide by inhibiting mitochondrial complex I, a mechanism potentiated by its chloro and methylphenoxy groups .
- Berotralstat: Inhibits plasma kallikrein via its trifluoromethyl and cyanophenyl motifs, demonstrating selectivity for human proteases .
- Target Compound : The benzothiazolyl group may confer affinity for kinase or protease targets, though further studies are needed to confirm its mechanism.
Physical and Chemical Properties
Notable Trends:
Biological Activity
1H-Pyrazole-5-carboxamide derivatives, including the specific compound 1-ethyl-N-(5-methoxy-2-benzothiazolyl)-3-methyl-N-(phenylmethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential as an anticancer agent, its mechanisms of action, and relevant structure-activity relationships (SAR).
Anticancer Properties
Research indicates that pyrazole derivatives exhibit promising antiproliferative and antitumor activities. The compound in focus has been shown to inhibit various cancer cell lines effectively. For example, studies have reported that derivatives with similar structures can inhibit the growth of lung cancer (A549), breast cancer (MDA-MB-231), and other types of cancer cells.
The anticancer effects are often attributed to several mechanisms, including:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, targeting pathways crucial for cancer cell proliferation. For instance, compounds have demonstrated inhibition of EGFR and VEGFR pathways .
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by activating specific apoptotic pathways or inhibiting anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazole ring significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances inhibitory activity. For example, compounds with halogen substitutions showed increased potency compared to their non-substituted counterparts .
- Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes to better binding affinity with target proteins, improving overall efficacy .
In Vitro and In Vivo Studies
Numerous in vitro studies have demonstrated the effectiveness of pyrazole derivatives against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | 3.79 | EGFR inhibition |
| 2 | A549 | 26 | Apoptosis induction |
| 3 | HepG2 | 0.71 | Bcl-2 inhibition |
| 4 | K562 | 0.04 | Multi-target kinase inhibition |
In vivo studies further support these findings, indicating that certain derivatives exhibit significant tumor reduction in animal models without notable toxicity .
Case Study 1: Antitumor Activity in Mice
In a study involving mice implanted with human breast cancer cells, administration of a pyrazole derivative led to a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor inhibition.
Case Study 2: Inhibition of Nematode Parasites
Another notable application is the use of similar pyrazole derivatives as inhibitors against parasitic nematodes. Compounds showed high efficacy against Haemonchus contortus, highlighting their potential beyond oncology applications .
Q & A
Basic Research Question
- 1H NMR : Used to confirm substituent positions via coupling patterns. For instance, in , the pyrazole ring’s dihedral angles with adjacent phenyl and pyridine groups were validated using NMR-derived spatial correlations.
- IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide).
- ESI-MS : Verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .
What computational approaches are employed to predict the biological activity of pyrazole-carboxamide derivatives?
Advanced Research Question
Molecular docking against target proteins (e.g., human dihydrofolate reductase, DHFR) is widely used. highlights docking scores calculated using AutoDock Vina, with interactions analyzed via hydrogen bond counts and amino acid residue contacts. For example, derivatives with higher H-bond counts to DHFR’s active site (e.g., compound 9c ) showed enhanced binding affinity, guiding SAR studies .
How can crystallographic data resolve discrepancies in proposed molecular structures?
Advanced Research Question
X-ray diffraction provides definitive bond lengths, angles, and intermolecular interactions. In , the title compound’s crystal structure revealed intramolecular C–H···O and C–H···π bonds, stabilizing the conformation. Dihedral angles between the pyrazole and benzothiazole groups (e.g., 7.70° with phenyl) validated computational models and resolved spectral ambiguities .
What strategies optimize reaction yields for N-alkylation steps in pyrazole synthesis?
Advanced Research Question
- Base selection : K₂CO₃ in DMF () facilitates deprotonation without side reactions.
- Solvent effects : Polar aprotic solvents (DMF, dichloromethane) enhance nucleophilicity.
- Temperature control : Room temperature minimizes decomposition, as in ’s 20-hour coupling of acyl chloride with 4-ethoxyaniline .
How do substituents on the benzothiazole ring influence biological activity?
Advanced Research Question
Electron-donating groups (e.g., 5-methoxy in the title compound) enhance binding to hydrophobic pockets in target proteins. ’s docking studies showed that 4-nitrophenyl substituents on isoxazole derivatives improved DHFR inhibition by 30% compared to unsubstituted analogs, suggesting meta-substitution optimizes steric and electronic interactions .
What analytical methods validate purity and identity during synthesis?
Basic Research Question
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products ().
- Elemental analysis : Matches calculated/experimental C, H, N percentages to confirm stoichiometry .
- Melting point : Sharp ranges (e.g., 120–122°C) indicate high crystallinity and purity .
How can conflicting spectral data (e.g., NMR vs. IR) be reconciled during structural elucidation?
Advanced Research Question
Contradictions often arise from dynamic effects (e.g., tautomerism). For example, used NOESY NMR to confirm rigid conformations stabilized by intramolecular H-bonds. IR’s inability to distinguish tautomers necessitates complementary techniques like X-ray crystallography .
What role do hydrogen-bonding interactions play in stabilizing pyrazole-carboxamide crystal structures?
Advanced Research Question
Intermolecular N–H···N and C–H···π bonds () create 2D networks, enhancing thermal stability. For instance, the title compound’s N–H···N bond (2.89 Å) links molecules into sheets, critical for reproducible crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
